
Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a glycine receptor antagonist and has been shown to have potential uses in the treatment of various neurological disorders. In
Aplicaciones Científicas De Investigación
Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- has been extensively studied in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including schizophrenia, epilepsy, and neuropathic pain. The compound acts as a glycine receptor antagonist and has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor.
Mecanismo De Acción
The mechanism of action of Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- involves the inhibition of the glycine receptor. This receptor is a ligand-gated ion channel that is involved in the regulation of neuronal excitability. By blocking the glycine receptor, the compound modulates the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- have been extensively studied. The compound has been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Additionally, the compound has been shown to have potential applications in the treatment of various neurological disorders, including schizophrenia, epilepsy, and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- in lab experiments is its specificity for the glycine receptor. This allows for more precise modulation of the receptor activity. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to have neurotoxic effects at high concentrations.
Direcciones Futuras
There are several future directions for the research on Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)-. One potential direction is the development of more specific glycine receptor antagonists. Additionally, the compound's potential applications in the treatment of various neurological disorders warrant further investigation. The development of more effective and less toxic compounds could lead to significant advancements in the treatment of these disorders.
Conclusion:
In conclusion, Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- is a chemical compound that has potential applications in various fields, particularly in the treatment of neurological disorders. The compound acts as a glycine receptor antagonist and has been shown to modulate the activity of the NMDA receptor. While the compound has several advantages for lab experiments, its potential toxicity is a limitation. Further research on this compound could lead to significant advancements in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis method for Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- involves the reaction of N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)-chloride with glycine. This reaction results in the formation of the desired compound. The purity of the compound can be increased by recrystallization.
Propiedades
Número CAS |
101626-78-2 |
|---|---|
Fórmula molecular |
C24H24N2O3 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2-[benzyl-[2-(4-methyl-3-phenylanilino)-2-oxoethyl]amino]acetic acid |
InChI |
InChI=1S/C24H24N2O3/c1-18-12-13-21(14-22(18)20-10-6-3-7-11-20)25-23(27)16-26(17-24(28)29)15-19-8-4-2-5-9-19/h2-14H,15-17H2,1H3,(H,25,27)(H,28,29) |
Clave InChI |
YUUDWDRNFQCONE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)CC(=O)O)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)CC(=O)O)C3=CC=CC=C3 |
Otros números CAS |
101626-78-2 |
Sinónimos |
Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



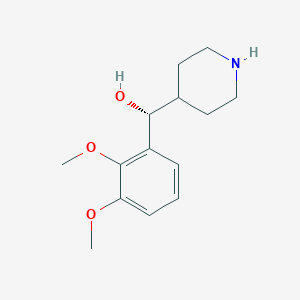
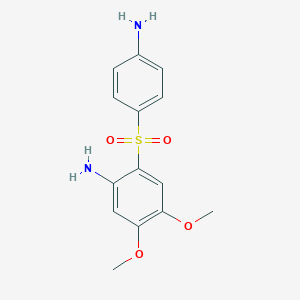
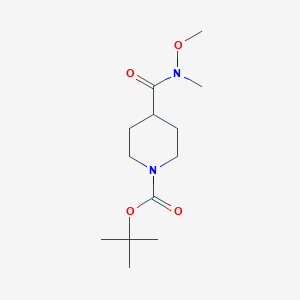
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
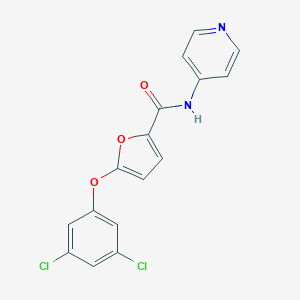
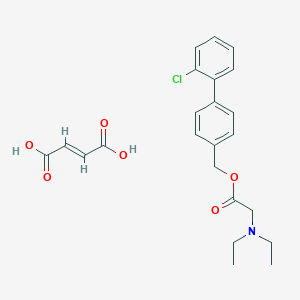
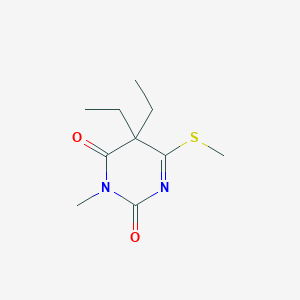


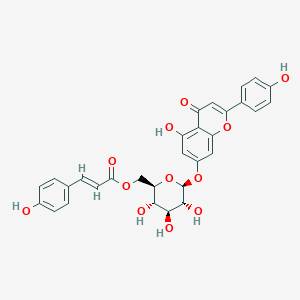
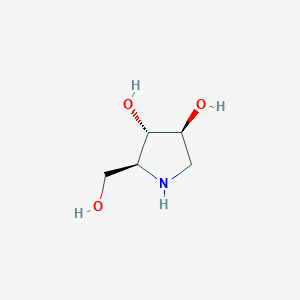

![2-[(1-Naphthylacetyl)amino]benzoic acid](/img/structure/B28631.png)